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Compound of Interest

Compound Name: 3,4-Difluoro-5-methylbenzamide
CAS No.: 1804417-61-5
Cat. No.: B1412939
Get Quote
. J

Core Scaffold for Next-Generation Kinase & Viral
Inhibitors
Executive Summary & Chemical Identity[1]

3,4-Difluoro-5-methylbenzamide is a highly specialized fluorinated aromatic building block. It
serves as a "privileged scaffold" in drug discovery, particularly for modulating the
physicochemical properties of small molecules targeting kinases (e.g., VEGFR, EGFR) and
viral polymerases (HBV).

The presence of contiguous fluorine atoms at positions 3 and 4, combined with a methyl group
at position 5, imparts unique electronic and steric characteristics. This substitution pattern
blocks metabolic "soft spots" on the phenyl ring while the amide functionality provides a
versatile handle for heterocycle formation or direct hydrogen bonding interactions within an

active site.

Physicochemical Profile[1][2][3][4][5][6]1[7]1[8][9]
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Chemical Name

3,4-Difluoro-5-methylbenzamide

Primary Precursor CAS

1017778-60-7 (3,4-Difluoro-5-methylbenzoic

acid)

Related Nitrile CAS

1803833-51-3 (3,4-Difluoro-5-

methylbenzonitrile)

Molecular Formula CsH7F2NO
Molecular Weight 171.14 g/mol
Predicted LogP ~1.3-1.6
H-Bond Donors/Acceptors 1/2

Appearance

White to off-white crystalline solid

Solubility

Soluble in DMSO, MeOH, DCM; sparingly

soluble in water

Note on CAS Numbering: While the specific CAS for the primary amide is often not indexed in

public commercial catalogs (which frequently list the acid or nitrile precursors), the compound is

universally synthesized from 3,4-Difluoro-5-methylbenzoic acid (CAS 1017778-60-7).

Synthesis & Manufacturing Protocols
Strategic Analysis of Synthetic Routes

The synthesis of 3,4-Difluoro-5-methylbenzamide is most reliably achieved via the activation

of its carboxylic acid precursor. Direct electrophilic fluorination of a methylbenzamide is not

recommended due to poor regioselectivity. The "Acid Chloride Route" is preferred for gram-to-

kilogram scale-up due to its high conversion rate and ease of purification.

© 2026 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b1412939/docs?utm_src=pdf-body#technical-guide-3-4-difluoro-5-methylbenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1412939?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Protocol A: Acid Chloride Activation (Standard Scale-
Up)

Best for: High purity requirements, >10g scale.
Reagents:

e Precursor: 3,4-Difluoro-5-methylbenzoic acid (1.0 eq)

Activator: Thionyl Chloride (SOCI2) (1.5 eq) or Oxalyl Chloride (1.2 eq)

Catalyst: DMF (dimethylformamide) (drops)

Reagent: Aqueous Ammonium Hydroxide (28-30%) or NHs gas

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

o Activation: Charge a reaction vessel with 3,4-Difluoro-5-methylbenzoic acid and anhydrous
DCM under N2 atmosphere.

¢ Chlorination: Add catalytic DMF. Add SOCIz dropwise at 0°C.

o Expert Insight: The fluorine atoms withdraw electron density, making the carbonyl carbon
highly electrophilic, but also slightly destabilizing the acid chloride to moisture. Maintain
strict anhydrous conditions.

o Reflux: Warm to reflux (40°C) for 2-3 hours until gas evolution (HCI/SO2z) ceases.

o Concentration: Evaporate solvent and excess SOCIz under reduced pressure to yield the
crude acid chloride (typically a yellow oil/solid).

o Amidation: Redissolve residue in dry DCM. Cool to 0°C. Slowly add excess aqueous NHsOH
(or bubble NHs gas) while maintaining temperature <10°C to prevent hydrolysis back to the
acid.
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o Workup: Stir for 1 hour. Separate organic layer.[1] Wash with 1M HCI (to remove excess
ammonia), then saturated NaHCOs, then Brine.

« |solation: Dry over MgSOa, filter, and concentrate. Recrystallize from EtOAc/Hexanes if
necessary.

Protocol B: Nitrile Hydrolysis (Alternative)

Best for: When starting from aryl halides via cyanation.
Pathway: 3,4-Difluoro-5-methylbenzonitrile (CAS 1803833-51-3)

Amide.[2] Conditions: H202, K2COs in DMSO (Radziszewski reaction) allows for mild hydrolysis
to the amide without over-hydrolysis to the acid.

Synthesis Workflow Diagram
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Caption: Primary (Solid Blue/Green) and Alternative (Dashed Red) synthetic pathways for the
target benzamide.

Applications in Medicinal Chemistry

The 3,4-difluoro-5-methyl motif is not merely a structural spacer; it is a functional
pharmacophore designed to optimize ADME (Absorption, Distribution, Metabolism, Excretion)
properties.

Metabolic Stability (The "Fluorine Wall")

¢ Mechanism: The C-F bond is extremely strong (~116 kcal/mol). Placing fluorine at positions
3 and 4 blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, which
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typically attack electron-rich aromatic positions.

e Impact: Extends the half-life (

) of the drug candidate.

Conformational Restriction ("Magic Methyl")

e Mechanism: The methyl group at position 5 introduces steric clash with ortho-substituents,
forcing the amide (or subsequent heterocycles) out of planarity relative to the benzene ring.

o Impact: This "twisted" conformation often improves selectivity by fitting into specific
hydrophobic pockets of kinase ATP-binding sites (e.g., VEGFR2, PDGFR).

Key Therapeutic Areas

» Kinase Inhibitors: Used as a core scaffold for Type Il kinase inhibitors where the amide
nitrogen forms a crucial H-bond with the "gatekeeper"” residue or the DFG motif.

e Antivirals (HBV/HIV): Structural analogs (e.g., sulphamoylpyrrolamides) utilizing this core
have shown potency in disrupting capsid assembly or polymerase function.

o Gout Therapeutics: Sulfonamide derivatives of this core have been patented for urate
transporter inhibition.

Application Logic Tree

3,4-Difluoro-5-methylbenzamide
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Metabolic Blockade Steric Twist
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Caption: Mechanistic relationship between structural features and therapeutic applications.

Quality Control & Analytics

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical
standards must be met.

HPLC Method (Reverse Phase)

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 pm, 4.6 x 100 mm.
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 10 min.

e Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide).

e Retention Time: Expect elution slightly later than the acid precursor due to loss of the polar -
COOH group.

NMR Characterization (Expected Sighals in DMSO-de)
e 'HNMR:

o ~2.3 ppm (s, 3H, Ar-CHs).

o ~7.3-7.6 ppm (M, 2H, Ar-H).

o ~7.5 & 8.1 ppm (broad s, 2H, CONHz).

e F NMR:

o Two distinct multiplets in the range of -130 to -150 ppm, showing coupling to each other
and adjacent protons.
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Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact amide may be limited, it should be handled as a
Fluorinated Aromatic Amide.

e Hazard Statements (GHS):
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
» Handling: Use in a fume hood. The acid chloride intermediate is corrosive and lachrymatory.

o Storage: Store in a cool, dry place. Hygroscopic tendencies are low, but moisture can
hydrolyze the amide over long periods if acidic impurities are present.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: 3,4-Difluoro-5-methylbenzamide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1412939/docs#technical-guide-3-4-difluoro-5-
methylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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